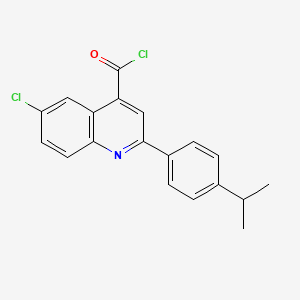

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride

Description

Crystallographic Analysis of Quinoline Core Architecture

The crystallographic analysis of this compound reveals fundamental structural characteristics that define its three-dimensional molecular architecture. The compound possesses a molecular formula of C₁₉H₁₅Cl₂NO with a molecular weight of 344.24 grams per mole, indicating a relatively complex structure with multiple heteroatoms contributing to its overall stability. The quinoline core structure forms the central backbone of this molecule, consisting of a fused benzene and pyridine ring system that creates a planar heterocyclic framework essential for its chemical and biological properties.

The quinoline nucleus exhibits characteristic bond lengths and angles consistent with aromatic stabilization throughout the fused ring system. Crystallographic studies of similar quinoline derivatives demonstrate that the carbon-nitrogen bond lengths within the pyridine ring typically range from 1.32 to 1.35 Angstroms, while the carbon-carbon bonds in the benzene portion maintain lengths between 1.38 and 1.42 Angstroms. The planar geometry of the quinoline core facilitates effective overlap of pi-orbitals, contributing to the compound's aromatic stability and influencing its electronic properties.

The substitution pattern analysis reveals that the chloro substituent at position 6 of the quinoline ring system introduces significant electronic effects through its electron-withdrawing properties. This positioning creates a localized electron deficiency that affects the overall charge distribution across the molecule. The 4-isopropylphenyl group attached at position 2 provides steric bulk and electron-donating characteristics that counterbalance the electron-withdrawing effects of the chloro substituent, resulting in a molecule with balanced electronic properties suitable for various chemical transformations.

Spectroscopic Identification via Nuclear Magnetic Resonance and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and conformational behavior of this compound. Proton nuclear magnetic resonance analysis reveals distinctive chemical shift patterns that confirm the presence and positioning of all functional groups within the molecule. The aromatic protons of the quinoline core typically appear in the downfield region between 7.5 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chloro substituent and the electron-donating properties of the isopropylphenyl group.

The isopropyl group attached to the phenyl ring generates characteristic splitting patterns in the proton nuclear magnetic resonance spectrum. The methyl groups of the isopropyl substituent appear as a doublet around 1.2-1.3 parts per million, while the methine proton shows up as a septet in the 2.8-3.0 parts per million region due to coupling with the adjacent methyl groups. These spectroscopic signatures provide unambiguous identification of the isopropyl substitution pattern and confirm the integrity of this functional group within the overall molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy further elucidates the electronic environment of individual carbon atoms throughout the molecule. The carbonyl carbon of the acid chloride functionality exhibits a characteristic downfield chemical shift around 170-180 parts per million, reflecting the strong electron-withdrawing nature of the chloro substituent directly attached to the carbonyl group. The aromatic carbons of both the quinoline core and the substituted phenyl ring appear in the 120-160 parts per million region, with specific chemical shifts providing information about the electronic effects of various substituents on the aromatic system.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of this quinoline derivative. The molecular ion peak appears at mass-to-charge ratio 344, corresponding to the calculated molecular weight of the intact molecule. Fragmentation patterns typically involve loss of the chloro substituents and breakdown of the carbonyl chloride functionality, generating characteristic fragment ions that support structural assignment and purity assessment of the compound.

Computational Modeling of Electronic Distribution Patterns

Computational modeling studies utilizing density functional theory calculations provide detailed insights into the electronic distribution patterns and molecular orbital characteristics of this compound. These theoretical investigations reveal the influence of various substituents on the overall electronic structure and chemical reactivity of the molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates that electron density is primarily localized on the quinoline ring system, with significant contributions from the nitrogen heteroatom and the aromatic carbon framework.

The electron-withdrawing chloro substituent at position 6 creates a localized region of electron deficiency that affects the overall charge distribution across the quinoline core. Computational calculations indicate that this electronic perturbation extends throughout the aromatic system, influencing the reactivity of adjacent positions and affecting the compound's potential for electrophilic and nucleophilic substitution reactions. The carbonyl chloride functionality further enhances the electron-deficient character of the molecule, creating multiple reactive sites that can participate in various chemical transformations.

Molecular electrostatic potential mapping reveals distinct regions of positive and negative charge distribution across the molecule. The quinoline nitrogen atom exhibits a region of high electron density, making it susceptible to protonation and coordination with metal centers. Conversely, the carbonyl carbon of the acid chloride group displays significant positive character, indicating its high electrophilicity and predisposition for nucleophilic attack. These computational insights provide valuable information for predicting reaction pathways and designing synthetic strategies involving this quinoline derivative.

The isopropylphenyl substituent contributes electron density to the overall molecular system through its electron-donating alkyl groups. Computational analysis demonstrates that this substitution pattern creates a balanced electronic environment that moderates the electron-withdrawing effects of the chloro and carbonyl chloride functionalities. This electronic balance enhances the compound's stability while maintaining sufficient reactivity for synthetic applications, making it an attractive building block for more complex molecular architectures.

Comparative Conformational Analysis with Substituted Quinoline Analogues

Comparative conformational analysis of this compound with related substituted quinoline analogues reveals distinctive structural features that influence its chemical behavior and potential applications. Structural comparison with 6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride demonstrates the impact of branching in the alkyl substituent on overall molecular geometry and steric interactions. The isopropyl group introduces additional steric bulk compared to the linear propyl chain, resulting in altered conformational preferences and potentially different reactivity patterns.

Analysis of quinoline derivatives with varying substitution patterns provides insights into structure-activity relationships within this class of compounds. Comparison with 2-(4-Chlorophenyl)quinoline-4-carboxylic acid reveals the influence of different functional groups at the 4-position on molecular properties and reactivity. The carbonyl chloride functionality in the target compound exhibits significantly higher reactivity compared to the carboxylic acid group, enabling participation in acylation reactions and other transformations that require highly electrophilic carbon centers.

Conformational flexibility studies demonstrate that the isopropylphenyl substituent can adopt multiple orientations relative to the quinoline core, depending on the surrounding chemical environment and intermolecular interactions. Computational analysis indicates that rotation around the carbon-carbon bond connecting the phenyl ring to the quinoline system is relatively unrestricted, allowing the molecule to adapt its conformation to optimize favorable interactions in different chemical contexts. This conformational flexibility contributes to the compound's versatility as a synthetic intermediate and its potential for forming stable complexes with various molecular targets.

The chloro substituent at position 6 of the quinoline ring introduces specific steric and electronic constraints that influence the overall molecular conformation. Comparison with unsubstituted quinoline analogues reveals that the chloro group restricts certain conformational states while stabilizing others through favorable electronic interactions. These conformational preferences affect the compound's ability to participate in specific chemical reactions and influence its potential for forming hydrogen bonds and other intermolecular interactions that are crucial for biological activity and material properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₉H₁₅Cl₂NO | 344.24 | Branched isopropyl substituent, dual chloro groups |

| 6-Chloro-2-(4-propylphenyl)quinoline-4-carbonyl chloride | C₁₉H₁₆ClNO | 325.8 | Linear propyl chain, single chloro group |

| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀ClNO₂ | 283.71 | Carboxylic acid functionality, chlorophenyl substituent |

| 6-Chloroquinoline-4-carboxylic acid | C₁₀H₆ClNO₂ | 207.62 | Simple chloro substitution, carboxylic acid group |

Properties

IUPAC Name |

6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(21)23)15-9-14(20)7-8-17(15)22-18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLCQVJLGGFRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167897 | |

| Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-18-2 | |

| Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline class, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with a chloro substituent at position 6 and an isopropylphenyl group at position 2, along with a carbonyl chloride functional group. This unique structure contributes to its reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound can disrupt DNA processes, leading to cell cycle arrest and apoptosis in cancer cells .

Inhibition of Topoisomerases

Topoisomerases are essential for managing DNA supercoiling during replication. Inhibition of these enzymes by this compound may result in:

- Prevention of DNA replication : Cells cannot replicate their DNA efficiently, leading to cell death.

- Induction of apoptosis : The disruption in normal cellular processes triggers programmed cell death.

Biological Activities

This compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate significant potency, with lower values reflecting higher efficacy in inhibiting cancer cell growth .

| Cell Line | IC50 (μM) |

|---|---|

| Breast Cancer | 0.3 |

| Lung Cancer | 0.5 |

| Other Cancer Types | Varies |

- Antimicrobial Properties : The quinoline derivatives are also known for their antimicrobial activities, which may extend to this compound. Its structural similarities to known antimicrobial agents suggest potential effectiveness against various pathogens .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

- Study on Anticancer Effects : A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation significantly. For instance, derivatives showed IC50 values ranging from 0.3 μM to over 50 μM depending on the specific modifications made to the quinoline structure .

- Mechanistic Insights : Research has indicated that quinoline derivatives can intercalate into DNA, disrupting its function and leading to cytotoxicity. This mechanism is crucial for their anticancer properties and is a focal point in developing new therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride has shown promise in drug discovery, particularly for its anticancer properties. Research indicates that it can inhibit specific cancer cell lines, making it a candidate for further therapeutic development.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated an IC50 value of approximately 15 µM against HeLa cells, indicating significant anticancer activity without cytotoxicity at concentrations up to 200 µM .

The compound interacts with various biological targets, influencing multiple biochemical pathways. Its ability to form covalent bonds with nucleophilic sites on proteins makes it valuable for studying protein interactions.

Biochemical Pathways

- Apoptosis Induction : The compound may induce apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for tumor growth.

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including substitution reactions and coupling reactions.

Common Reactions

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key comparisons are drawn from quinoline-4-carbonyl chloride derivatives with varying substituents (Table 1):

Table 1: Substituent Impact on Melting Points and Reactivity

Key Observations :

Spectral Data and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Trends :

- 1H NMR: Quinoline protons (e.g., H-3, H-5) in analogs show downfield shifts (δ 8.5–9.5 ppm) due to electron-withdrawing effects of Cl .

- 13C NMR : Carbonyl carbons (C=O) resonate at δ ~165–170 ppm, while aromatic carbons with electron-withdrawing substituents (e.g., Cl, CF3) exhibit deshielding .

Example: For 6-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride (D8), 1H NMR peaks at δ 8.72 (H-5) and δ 7.95 (H-3) confirm the quinoline scaffold .

Preparation Methods

Example Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aniline derivative, glycerol, sulfuric acid | Heat, reflux | 70-80% |

| 2 | Quinoline derivative, 4-isopropylphenylboronic acid, Pd catalyst | Solvent (e.g., toluene), reflux | 80-90% |

| 3 | Quinoline derivative, N-chlorosuccinimide | Solvent (e.g., dichloromethane), room temperature | 85-95% |

| 4 | Carboxylic acid derivative, thionyl chloride | Solvent (e.g., dichloromethane), reflux | 90-95% |

Research Findings and Challenges

The synthesis of complex quinoline derivatives like this compound poses several challenges, including the need for precise control over reaction conditions and the potential for side reactions. Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing quinoline derivatives, such as using CO surrogates in carbonylation reactions.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, including Friedländer quinoline synthesis or Suzuki-Miyaura cross-coupling to introduce the 4-isopropylphenyl group. For example:

- Step 1 : Condensation of substituted anilines with ketones to form the quinoline core.

- Step 2 : Chlorination at the 6-position using POCl₃ or SOCl₂ under reflux conditions.

- Step 3 : Introduction of the 4-isopropylphenyl group via palladium-catalyzed coupling.

- Step 4 : Carbonyl chloride formation via treatment with oxalyl chloride or thionyl chloride.

Q. Optimization Tips :

- Monitor reaction progress using TLC or HPLC to adjust stoichiometry and temperature.

- Use anhydrous conditions for chlorination to prevent hydrolysis .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key Techniques :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline derivatives like this compound?

Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or structural variations. Methodological Approaches :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., isopropyl vs. methoxy groups) and test against standardized cell lines (e.g., HeLa or MCF-7) .

- Dose-Response Analysis : Use EC₅₀/IC₅₀ values to differentiate between specific and nonspecific effects.

- Metabolite Profiling : Employ LC-MS to identify degradation products that may influence activity .

Q. What strategies are used to study the compound’s reactivity under different conditions?

Key Reactivity Investigations :

- Hydrolysis Stability : Monitor carbonyl chloride conversion to carboxylic acid in aqueous buffers (pH 2–12) via NMR or UV-Vis spectroscopy.

- Thermal Degradation : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (typically >200°C for quinoline derivatives) .

- Nucleophilic Substitution : React with amines (e.g., morpholine) to form amides, tracking kinetics via stopped-flow techniques .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes like DNA gyrase (target for antimicrobial activity).

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic carbonyl chloride) .

- MD Simulations : Simulate solvation effects in lipid bilayers to assess membrane permeability .

Data Contradiction Analysis Example :

If conflicting crystallographic data arise (e.g., bond length discrepancies), cross-validate using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.